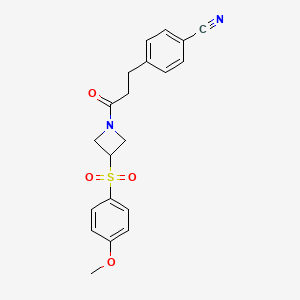

4-(3-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)19-13-22(14-19)20(23)11-6-15-2-4-16(12-21)5-3-15/h2-5,7-10,19H,6,11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLOZQSHDAEKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an azetidine ring and sulfonyl groups, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 419.45 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological activity. Key structural elements include:

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence the compound's pharmacokinetic properties.

- Sulfonyl Group : Enhances solubility and can participate in hydrogen bonding.

- Methoxyphenyl Moiety : May contribute to lipophilicity and receptor binding affinity.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives with similar structures have been evaluated for their effects on breast cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzyme Activity : The sulfonyl group may interact with key enzymes involved in cancer metabolism, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a ligand for specific receptors, altering signaling pathways that promote tumor growth.

- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonyl Group : The azetidine intermediate is reacted with a sulfonyl chloride under basic conditions.

- Coupling with Benzonitrile : The final step involves coupling the sulfonyl azetidine derivative with benzonitrile using coupling reagents.

Study 1: Antitumor Activity

A study investigated the effect of a related sulfonamide compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity .

Study 2: Mechanistic Insights

Another research effort utilized molecular docking studies to predict the binding affinity of the compound to various biological targets. The results indicated strong interactions with enzymes involved in cancer metabolism, supporting the hypothesis of its role as an enzyme inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 41: 4-(3-(4-Methoxyphenyl)-3-oxopropyl)-N-((1S,4S)-4-(phenylcarbamoyl)cyclohexyl)benzamide

- Structure : Replaces the azetidine-sulfonyl group with a benzamide and a cyclohexyl-phenylcarbamoyl substituent.

- Key Differences: Molecular Weight: Higher (C₂₆H₂₆N₂O₄, MW = 430.5 g/mol) vs. the target compound’s estimated MW ~400 g/mol. Synthetic Route: Involves coupling of 4-(3-(4-methoxyphenyl)-3-oxopropyl)benzoic acid with a cyclohexylamine derivative .

Compound 35: 4-(1-(3-(4-Fluorophenyl)-3-oxopropyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

- Structure : Features an imidazolidine-dione ring instead of azetidine, with a 4-fluorophenyl group.

- Key Differences :

- Electronic Effects : Fluorine substitution enhances metabolic stability and electron-withdrawing properties compared to the methoxy group.

- Pharmacokinetics : The dioxoimidazolidine ring may increase solubility but reduce membrane permeability relative to the strained azetidine.

- Synthesis : Prepared via nucleophilic substitution between 4-methyl-2,5-dioxoimidazolidine and a 4-fluorophenyl ketone derivative .

Compound 62584-73-0: 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzonitrile

- Structure : A simpler analog lacking the sulfonylazetidine moiety.

- Key Differences: Molecular Formula: C₁₇H₁₅NO₂ (MW = 265.3 g/mol) vs. the target compound’s higher complexity. Applications: Serves as a precursor in synthesizing more complex derivatives, including the target compound .

Compound 20: 4-(3-(2-Hydroxy-4-(methoxymethoxy)-5-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)benzonitrile

- Structure : Contains a propenyl linker and additional hydroxyl/methoxymethoxy substituents.

- Key Differences: Solubility: Polar groups (hydroxy, methoxymethoxy) enhance aqueous solubility compared to the target compound.

Structural and Functional Analysis

| Feature | Target Compound | Compound 41 | Compound 35 | Compound 62584-73-0 |

|---|---|---|---|---|

| Core Structure | Benzonitrile + azetidine-sulfonyl | Benzonitrile + benzamide | Benzonitrile + imidazolidine-dione | Benzonitrile (no heterocycle) |

| Key Substituents | 4-Methoxyphenylsulfonyl, azetidine | Cyclohexyl-phenylcarbamoyl | 4-Fluorophenyl, dioxoimidazolidine | 4-Methoxyphenyl |

| Molecular Weight | ~400 g/mol (estimated) | 430.5 g/mol | 366.4 g/mol | 265.3 g/mol |

| Bioactivity (Reported) | Not explicitly stated; inferred enzyme inhibition | PTP1B inhibition | Not explicitly stated | Precursor role |

| Synthetic Complexity | High (sulfonylation of azetidine, multi-step coupling) | Moderate (amide coupling) | Moderate (nucleophilic substitution) | Low (single-step synthesis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.